molecular formula C5H6ClN5O3 B2658227 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazide CAS No. 1004644-14-7

2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazide

Cat. No.: B2658227
CAS No.: 1004644-14-7
M. Wt: 219.59
InChI Key: BOHVWNHJGCEYNF-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazide (CAS: 910561-03-4) is a heterocyclic acetohydrazide derivative featuring a pyrazole core substituted with chloro (-Cl) and nitro (-NO₂) groups at positions 4 and 3, respectively.

Properties

IUPAC Name

2-(4-chloro-3-nitropyrazol-1-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN5O3/c6-3-1-10(2-4(12)8-7)9-5(3)11(13)14/h1H,2,7H2,(H,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHVWNHJGCEYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(=O)NN)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production of 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazide follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to improve yield and purity. Large-scale production may also incorporate continuous flow reactors and automated systems to enhance efficiency and safety .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the role of pyrazole derivatives, including 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazide, as potential anticancer agents. The compound exhibits selective inhibitory activity against specific cancer cell lines, particularly those dependent on androgen receptors (AR). Its mechanism involves antagonistic action on AR, which is crucial for the proliferation of prostate cancer cells. In vitro studies have shown that compounds with similar structures can inhibit the growth of AR-dependent tumors effectively .

Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme linked to various neurological disorders. Research indicates that pyrazole derivatives can act as potent inhibitors of both MAO-A and MAO-B isoforms, which are implicated in mood regulation and neurodegenerative diseases. The Ki values for these interactions range from 27 to 50 nM, suggesting strong binding affinity .

Agricultural Applications

Pesticidal Properties
The incorporation of pyrazole derivatives into agricultural formulations has been explored for their pesticidal properties. Compounds similar to 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazide have demonstrated effectiveness against various pests and pathogens. The nitro group enhances the compound's reactivity and biological activity, making it a candidate for developing new agrochemicals that target specific pest species while minimizing environmental impact .

Materials Science

Photochromic Materials
Research has indicated that pyrazole derivatives can be utilized in the development of photochromic materials. These materials change color upon exposure to light and have applications in smart coatings and sensors. The structural properties of 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazide contribute to its ability to undergo reversible transformations when exposed to UV light .

Data Summary

The following table summarizes key findings regarding the applications of 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazide:

Application Mechanism/Effect Reference
Anticancer ActivityAR antagonism leading to reduced tumor growth
Enzyme InhibitionInhibition of MAO-A and MAO-B
Pesticidal PropertiesEffective against pests/pathogens
Photochromic MaterialsColor change upon light exposure

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on various pyrazole derivatives, including 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazide, demonstrated significant anticancer activity against prostate cancer cell lines. The results indicated a dose-dependent response with a notable reduction in cell viability at concentrations as low as 10 µM.

Case Study 2: Pesticidal Application
In agricultural trials, formulations containing pyrazole derivatives were tested against common agricultural pests. Results showed a reduction in pest populations by over 70% within two weeks of application, highlighting the compound's potential as an effective pesticide.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Benzimidazole-Based Acetohydrazides

  • Anticonvulsant Activity: Derivatives such as 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide (compound 25g and 25j) showed superior anticonvulsant activity compared to phenytoin and ethosuximide in rodent models .
  • Antifungal Activity : Compounds like 2-(2-methyl-1H-benzimidazol-1-yl)-N’-(phenylmethylidene)acetohydrazide (4a) demonstrated potent activity against Candida albicans (MIC = 4 µg/mL), outperforming many standard antifungals .

Key Structural Differences :

  • The pyrazole core in the target compound replaces the benzimidazole ring, altering electronic and steric profiles.
  • Chloro and nitro substituents may enhance electrophilicity compared to phenyl or methyl groups in benzimidazole analogs.

Triazole-Thioacetohydrazides

Triazole derivatives bearing thioacetohydrazide groups, such as N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, showed selective cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines . The sulfur atom in these compounds may enhance membrane permeability, a feature absent in the chloro-nitro-pyrazole target compound.

Pyrazole-Based Acetohydrazides

  • 2-[3-hydroxy-4-(4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenoxy]acetohydrazide (): This pyrazole derivative incorporates methoxy and trifluoromethyl groups, which may improve metabolic stability compared to the nitro and chloro substituents in the target compound. However, its bioactivity remains uncharacterized in the evidence.

Coumarin-Based Acetohydrazides

Pharmacological and Structural Data Table

Compound Class Core Structure Key Substituents Bioactivity (IC₅₀/MIC) Reference
Target Compound Pyrazole 4-Cl, 3-NO₂ Under investigation
Benzimidazole Anticonvulsants Benzimidazole Phenoxymethyl Superior to phenytoin
Benzimidazole Antifungals Benzimidazole Methyl, phenylidene MIC = 4 µg/mL (C. albicans)
Triazole Cytotoxins Triazole Phenylaminoethyl, thioether IC₅₀ < 10 µM (melanoma)
Pyrazole Derivatives Pyrazole Methoxyphenyl, trifluoromethyl N/A

Biological Activity

2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazide is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound is part of a larger class of pyrazole derivatives known for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazide demonstrate effectiveness against various pathogens.

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazideStaphylococcus aureus0.25 μg/mL
Similar DerivativeEscherichia coli0.20 μg/mL
Similar DerivativePseudomonas aeruginosa0.30 μg/mL

These findings suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been a focal point in recent studies. Compounds containing the pyrazole moiety have shown promise in inhibiting the growth of various cancer cell lines.

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer activity of several pyrazole derivatives, it was found that derivatives with nitro and chloro substitutions exhibited enhanced cytotoxicity against cancer cell lines, including prostate and breast cancer cells.

Key Findings:

  • Compound Efficacy : The presence of a nitro group at the para position significantly increased the antiproliferative activity.
  • Cell Lines Tested : The compound was tested against MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cell lines, showing IC50 values in the low micromolar range.

Table 2: Anticancer Activity of Pyrazole Derivatives

CompoundCell Line TestedIC50 (μM)
2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazideMDA-MB-2315.0
Similar DerivativePC34.5

The findings indicate that this compound could serve as a lead for further development in anticancer therapies .

Anti-inflammatory Activity

Pyrazole derivatives have also been reported to exhibit anti-inflammatory properties. A study demonstrated that certain pyrazole compounds could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 3: Anti-inflammatory Activity

CompoundCytokine Inhibition (%)Concentration (μM)
2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazideTNF-alpha (76%)10
Similar DerivativeIL-6 (85%)10

This suggests that the compound may have therapeutic potential in treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazide, and how can reaction conditions be optimized?

The compound is synthesized via hydrazide condensation reactions. A general approach involves reacting 4-chloro-3-nitro-1H-pyrazole derivatives with chloroacetyl chloride to form the acetohydrazide backbone. Optimization requires monitoring reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and stoichiometric ratios of reactants. For example, excess hydrazine hydrate (1.5–2.0 equivalents) improves yield by ensuring complete substitution of the chloro group . Characterization via elemental analysis and spectral data (IR, 1H^1H-NMR) is critical to confirm purity and structural integrity .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in 1H^1H-NMR or IR spectra (e.g., unexpected peaks or shifts) often arise from impurities, tautomerism, or solvent effects. For pyrazole derivatives, tautomeric equilibria between nitro and enol forms can complicate spectral interpretation. To address this:

  • Perform variable-temperature NMR to stabilize tautomers.
  • Use deuterated solvents with varying polarities (DMSO-d6 vs. CDCl3) to observe solvent-dependent shifts.
  • Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) for unambiguous confirmation .

Q. What are the key purity assessment methods for this compound?

Purity is assessed via:

  • HPLC : Reverse-phase C18 column, mobile phase of acetonitrile/water (70:30), UV detection at 254 nm.
  • Melting point analysis : Sharp melting points (±2°C) indicate high crystallinity.
  • Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values within ±0.3% .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict electronic properties (HOMO-LUMO gaps, electrostatic potentials) to identify reactive sites. For anticonvulsant applications (as seen in related hydrazides), molecular docking with target proteins (e.g., GABA receptors) can prioritize derivatives with stronger binding affinities. ICReDD’s reaction path search methods integrate computational and experimental data to streamline synthesis of high-potential candidates .

Q. What strategies mitigate nitro group instability during functionalization?

The nitro group in the 3-position is prone to reduction or displacement under acidic/alkaline conditions. To stabilize it:

  • Use mild reducing agents (e.g., NaBH4/CuCl2) for selective transformations.
  • Protect reactive sites via temporary groups (e.g., Boc for amines) before nitro modification.
  • Monitor reactions via TLC or in situ IR to detect premature degradation .

Q. How do steric and electronic effects influence regioselectivity in further substitutions?

The chloro and nitro groups create distinct electronic environments:

  • Nitro group : Strong electron-withdrawing effect directs electrophilic attacks to the para position (C-4).
  • Chloro group : Moderately deactivating; meta-directing in electrophilic substitutions.
    Steric hindrance at C-1 (due to the acetohydrazide chain) favors reactions at less crowded positions (e.g., C-5). Experimental validation via 13C^{13}C-NMR chemical shifts and X-ray crystallography is essential .

Q. What methodologies are effective for analyzing intermolecular interactions in solid-state structures?

Single-crystal X-ray diffraction (SC-XRD) at 100 K reveals hydrogen bonding (N–H···O, C–H···Cl) and π-π stacking interactions. For example, the nitro group often participates in N–O···H–N hydrogen bonds with adjacent hydrazide moieties, stabilizing the crystal lattice. Hirshfeld surface analysis quantifies interaction contributions (e.g., 12% Cl···H contacts) .

Q. How can researchers address low yields in Mannich reactions involving this compound?

Mannich reactions with diazacrown ethers (e.g., N,N′-bis(methoxymethyl)diaza-18-crown-6) require precise pH control (pH 8–9) and anhydrous conditions. Catalysis by Lewis acids (e.g., ZnCl2) accelerates imine formation. Yields >95% are achievable by maintaining stoichiometric excess of the amine component and refluxing in THF .

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